An In-depth Technical Guide to 7-Hydroxybenzofuran-4-carbaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 7-Hydroxybenzofuran-4-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxybenzofuran-4-carbaldehyde is a specific isomer of hydroxy-substituted benzofuran carbaldehydes, a class of organic compounds drawing significant interest in medicinal chemistry. While direct experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers intending to synthesize and investigate the therapeutic potential of 7-Hydroxybenzofuran-4-carbaldehyde.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 7-Hydroxybenzofuran-4-carbaldehyde, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆O₃ | |
| Molecular Weight | 162.14 g/mol | |
| Appearance | Likely a pale yellow to brown solid | Based on similar hydroxybenzaldehyde derivatives. |
| Melting Point | 150-180 °C | Broad range predicted due to potential for strong intermolecular hydrogen bonding. |
| Boiling Point | > 300 °C | Expected to be high due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The hydroxyl and aldehyde groups confer polarity, while the benzofuran core provides lipophilicity. |
| pKa (hydroxyl group) | ~8-10 | The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the furan ring and the aldehyde group. |
Proposed Synthesis and Experimental Protocols
The synthesis of 7-Hydroxybenzofuran-4-carbaldehyde can be approached through the formylation of 7-hydroxybenzofuran. Several classical methods for the ortho-formylation of phenols can be adapted for this purpose. The Reimer-Tiemann reaction is a plausible and well-established method.
Proposed Synthetic Pathway: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2][3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate.
Caption: Proposed synthetic pathway for 7-Hydroxybenzofuran-4-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
Materials:
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7-Hydroxybenzofuran
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Sodium hydroxide (NaOH)
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Chloroform (CHCl₃)
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Ethanol
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 7-hydroxybenzofuran (1 equivalent) in ethanol.
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Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.
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Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 70°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 7-Hydroxybenzofuran-4-carbaldehyde.
Predicted Spectroscopic Properties
The following table summarizes the expected spectral characteristics of 7-Hydroxybenzofuran-4-carbaldehyde based on the analysis of structurally similar compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the phenolic hydroxyl proton (OH), which may be broad and its chemical shift will be concentration-dependent (typically δ 5-12 ppm). - A set of doublets and triplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling constants will be indicative of their relative positions. |
| ¹³C NMR | - A signal for the aldehydic carbon (CHO) in the range of δ 185-195 ppm. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 150-160 ppm. - Signals for the other aromatic and furan ring carbons in the range of δ 100-150 ppm. |
| IR (Infrared) | - A broad absorption band for the O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹. - A sharp absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹. - C-O stretching of the furan ring around 1000-1300 cm⁻¹. - C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 162.03. |
Potential Biological Activity
Benzofuran derivatives are known to exhibit a wide range of biological activities.[5][6][7] While 7-Hydroxybenzofuran-4-carbaldehyde has not been specifically studied, its structural motifs suggest potential for several pharmacological effects.
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Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity.[8][9][10][11][12] Hydroxybenzofuran derivatives have been shown to act as free radical scavengers, which is a crucial mechanism in combating oxidative stress-related diseases.[8][9]
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Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[13][14][15] The presence of both a hydroxyl and an aldehyde group on the benzofuran scaffold could contribute to its potential as an antimicrobial agent.
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Anticancer Activity: The benzofuran nucleus is present in several compounds with anticancer properties.[16][17][18] The cytotoxic effects of these compounds are often attributed to their ability to interact with various cellular targets. The specific substitution pattern of 7-Hydroxybenzofuran-4-carbaldehyde may confer selective cytotoxicity against certain cancer cell lines.
Experimental Workflow and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of 7-Hydroxybenzofuran-4-carbaldehyde, along with preliminary biological screening.
Caption: Experimental workflow for 7-Hydroxybenzofuran-4-carbaldehyde.
Conclusion
While 7-Hydroxybenzofuran-4-carbaldehyde remains a largely unexplored molecule, this technical guide provides a solid starting point for its scientific investigation. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a framework for its characterization. The potential biological activities, inferred from related compounds, highlight its promise as a lead structure in drug discovery. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this intriguing compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and inhibition of α-glucosidase by hydroxyl-functionalized 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
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